2-Amino-2-deoxygulose

Description

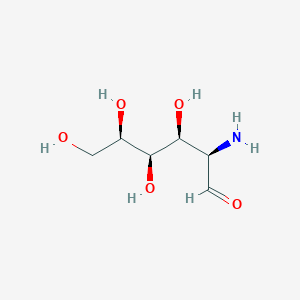

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHXIRIBWMQPQF-FSIIMWSLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@H](C=O)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 2 Deoxygulose

Chemical Synthesis Strategies and Reaction Mechanisms

The chemical synthesis of 2-amino-2-deoxygulose and its derivatives is a complex undertaking that requires precise control over stereochemistry at multiple centers. Key to these syntheses are stereoselective glycosylation reactions, the strategic use of protecting groups, and the selection of appropriate anomeric leaving groups and promoters.

Stereoselective Glycosylation for 1,2-cis and 1,2-trans Linkages

1,2-trans Glycosylation: The synthesis of 1,2-trans glycosides is often achieved through neighboring group participation. nih.govnih.gov An acyl-type protecting group at the C-2 amino function can participate in the reaction intermediate, forming a cyclic oxazolinium ion. This intermediate shields the α-face of the anomeric carbon, directing the incoming nucleophile (glycosyl acceptor) to attack from the β-face, resulting in the exclusive formation of the 1,2-trans product. nih.gov

1,2-cis Glycosylation: The construction of the 1,2-cis linkage is more challenging due to the absence of neighboring group participation. nih.govfrontiersin.org Strategies to achieve this stereochemistry often rely on:

Non-participating protecting groups: Using protecting groups at C-2 that cannot form a cyclic intermediate, such as azides or carbamates, allows for other factors to influence the stereochemical outcome.

Solvent effects and temperature: The choice of solvent and reaction temperature can significantly impact the anomeric selectivity.

Promoter systems: Specific promoter systems can favor the formation of the α-anomer.

Intramolecular aglycon delivery (IAD): This method involves tethering the glycosyl acceptor to the donor, facilitating the delivery of the acceptor to the α-face of the anomeric carbon. nih.gov

A summary of strategies for stereoselective glycosylation is presented below:

| Desired Linkage | Strategy | Key Features |

| 1,2-trans | Neighboring Group Participation | Use of acyl protecting groups (e.g., acetyl, benzoyl) at the C-2 amino group to form a cyclic intermediate that directs β-attack. |

| 1,2-cis | Use of Non-Participating Groups | Employing groups like azido (N3) or certain carbamates that do not form participating intermediates. |

| 1,2-cis | Halide Effect | The use of glycosyl halides in the presence of insoluble silver salts can favor the formation of the α-glycoside through an in-situ anomerization to the more reactive α-halide. |

| 1,2-cis | Remote Participation | Protecting groups at other positions on the sugar ring (e.g., C-4 and C-6) can influence the stereochemical outcome at the anomeric center. nih.gov |

| 1,2-cis | Intramolecular Aglycon Delivery (IAD) | The glycosyl acceptor is tethered to the donor, promoting glycosylation on the α-face. nih.gov |

Role of Anomeric Leaving Groups and Promoters in Glycosylation

The efficiency and stereoselectivity of a glycosylation reaction are critically dependent on the nature of the anomeric leaving group and the promoter used to activate it. nih.gov

Anomeric Leaving Groups: A good leaving group at the anomeric position is essential for facile displacement by the glycosyl acceptor. Common leaving groups used in the synthesis of this compound derivatives include:

Halides (bromides, chlorides, fluorides): Glycosyl halides are highly reactive donors. nih.gov Bromides and chlorides are often activated by silver or mercury salts. nih.gov Fluorides offer greater stability and are activated by Lewis acids.

Thioethers (thioglycosides): Thioglycosides are versatile donors that can be activated by a variety of thiophilic promoters. Their stability allows for their use as intermediates in multi-step syntheses.

Trichloroacetimidates: These donors are highly reactive and are activated by catalytic amounts of a Lewis acid. They often provide good yields and stereoselectivity.

Phosphates: Glycosyl phosphates are another class of effective donors that can be activated under various conditions.

Promoters: The role of the promoter is to activate the anomeric leaving group, facilitating the formation of the glycosidic bond. The choice of promoter is often dictated by the leaving group and the desired stereochemical outcome.

| Leaving Group | Typical Promoters |

| Bromide/Chloride | Silver triflate (AgOTf), Silver silicate, Mercury(II) cyanide (Hg(CN)2) |

| Fluoride | Boron trifluoride etherate (BF3·OEt2), Tin(II) chloride (SnCl2) |

| Thioether | N-Iodosuccinimide (NIS)/Triflic acid (TfOH), Dimethyl(methylthio)sulfonium triflate (DMTST) |

| Trichloroacetimidate | Trimethylsilyl triflate (TMSOTf), Boron trifluoride etherate (BF3·OEt2) |

Application of Protecting Groups in Complex Amino Sugar Synthesis

Protecting groups are indispensable tools in the synthesis of complex molecules like this compound. nih.govneliti.com They serve to mask reactive functional groups, preventing unwanted side reactions and directing the course of the synthesis. The strategic choice of protecting groups is crucial for achieving high yields and stereoselectivity. nih.gov

Amino Group Protection: The amino group at C-2 is a key functionality that requires protection. The choice of protecting group can significantly influence the stereochemical outcome of glycosylation reactions.

Participating groups: Acetyl (Ac) and benzoyl (Bz) groups promote the formation of 1,2-trans glycosidic linkages.

Non-participating groups: The azido (N3) group is a versatile protecting group that is non-participating and can be readily converted to the amine. nih.gov Carbamates, such as the trichloroethoxycarbonyl (Troc) and benzyloxycarbonyl (Cbz) groups, are also widely used. The 2,3-oxazolidinone protecting group can provide high α-selectivity in glycosylation reactions. nih.govresearchgate.net

Hydroxyl Group Protection: The hydroxyl groups at C-3, C-4, and C-6 must also be protected. Common protecting groups for hydroxyls include:

Ethers: Benzyl (Bn) and silyl ethers (e.g., TBDMS, TIPS) are widely used due to their stability under a range of reaction conditions.

Acetals: Benzylidene and isopropylidene acetals are often used to protect diols, such as the 4,6-hydroxyls.

The following table summarizes common protecting groups and their applications:

| Functional Group | Protecting Group | Abbreviation | Key Features |

| Amino (C-2) | Azido | N3 | Non-participating, precursor to the amino group. nih.gov |

| Amino (C-2) | Phthalimido | Phth | Participating group, can be challenging to remove. |

| Amino (C-2) | Trichloroethoxycarbonyl | Troc | Non-participating, removed under reductive conditions. agroipm.cn |

| Amino (C-2) | 2,3-Oxazolidinone | - | Can promote high α-selectivity in glycosylations. nih.govresearchgate.net |

| Hydroxyl | Benzyl | Bn | Stable, removed by hydrogenolysis. |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Stable to many conditions, removed with fluoride ions. |

| 4,6-Hydroxyls | Benzylidene acetal | - | Protects the 4- and 6-hydroxyls simultaneously. |

Multi-step Synthetic Pathways to this compound from Various Precursors

The de novo synthesis of this compound often starts from more readily available carbohydrate precursors. These multi-step pathways involve a series of chemical transformations to introduce the amino group at the C-2 position with the correct stereochemistry.

From Glycals: Glycals, which are cyclic enol ethers derived from sugars, are versatile starting materials for the synthesis of 2-deoxy and 2-amino-2-deoxy sugars. arkat-usa.orgnih.gov The synthesis typically involves the addition of an azido group across the double bond, followed by further functional group manipulations. For example, azidonitration or azidophenylselenation of a glycal can introduce the azido group at C-2. Subsequent reduction of the anomeric substituent and the azido group yields the desired 2-amino-2-deoxy sugar.

From D-xylose and D-lyxose: These pentoses can be elaborated into this compound through chain extension and stereochemical inversions. For instance, a Kiliani-Fischer type chain extension can add a carbon atom to the aldose, followed by epimerization and introduction of the amino functionality.

From γ-lactones: Sugar-derived γ-lactones can serve as precursors. The synthesis may involve opening of the lactone ring, introduction of the amino group, and subsequent cyclization to form the pyranose ring of this compound.

A generalized synthetic scheme from a glycal precursor is outlined below:

Glycal -> Azido-functionalized intermediate -> this compound derivative

Enzymatic and Biocatalytic Approaches to this compound Synthesis

Enzymatic and biocatalytic methods offer an attractive alternative to chemical synthesis for the preparation of this compound and its derivatives. These methods often proceed with high regio- and stereoselectivity under mild reaction conditions, avoiding the need for extensive protecting group manipulations.

Glycosyltransferase-mediated Synthesis of Amino Sugar Derivatives

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor substrate to an acceptor molecule. cazypedia.orgnih.gov These enzymes exhibit high specificity for both the donor and acceptor substrates, making them powerful tools for the synthesis of complex oligosaccharides. nih.gov

The synthesis of oligosaccharides containing this compound can be achieved using glycosyltransferases that recognize the corresponding nucleotide-activated sugar donor, such as UDP-2-amino-2-deoxygulose. The enzymatic reaction proceeds with precise control over the anomeric configuration of the newly formed glycosidic linkage.

While the direct use of glycosyltransferases for the synthesis of this compound itself is less common, their application in the construction of oligosaccharides containing this amino sugar is a significant area of research. The chemoenzymatic approach, which combines chemical synthesis of the amino sugar donor with enzymatic glycosylation, is a particularly powerful strategy.

Selective Biotransformations for Amino Sugar Generation

Extensive searches of scientific literature and databases did not yield specific examples of selective biotransformations for the generation of this compound (also known as D-gulosamine). Research in the enzymatic synthesis of amino sugars predominantly focuses on more common monosaccharides such as D-glucosamine and D-galactosamine.

While biocatalytic methods are a significant area of interest for the synthesis of complex carbohydrates to avoid the extensive use of protecting groups and harsh reagents often required in chemical synthesis, the application of these methods to produce this compound is not documented in the available research.

Enzymatic approaches to amino sugar synthesis often involve enzymes such as transaminases, which can introduce an amino group onto a keto-sugar precursor, or epimerases, which can alter the stereochemistry of an existing amino sugar. For instance, N-acylglucosamine 2-epimerase is known to interconvert N-acyl-D-glucosamine and N-acyl-D-mannosamine. However, there is no evidence in the reviewed literature of an epimerase or other enzyme that has been successfully used to convert a common amino sugar, such as D-glucosamine, into D-gulosamine.

The development of a selective biotransformation for this compound would likely require the discovery of a novel enzyme with the specific desired activity or the significant protein engineering of an existing enzyme to alter its substrate specificity and catalytic function. Currently, there are no published research findings detailing such an achievement. Therefore, no data tables with detailed research findings on this specific biotransformation can be provided.

Derivatization and Functionalization of 2 Amino 2 Deoxygulose

Synthesis of N-Substituted and Acylated Derivatives (e.g., N-alkylated, N-acetylated)

The amino group at the C-2 position of 2-amino-2-deoxygulose is a primary site for derivatization, allowing for the introduction of a wide range of functionalities through N-alkylation and N-acylation. These modifications are crucial for building more complex structures and for modulating the biological activity of the resulting molecules.

N-Alkylation:

Reductive amination is a common and effective method for the N-alkylation of 2-amino-2-deoxy sugars. This two-step, one-pot reaction involves the formation of a Schiff base (imine) between the primary amine of the sugar and an aldehyde, followed by reduction of the imine to the corresponding secondary or tertiary amine. Sodium cyanoborohydride (NaBH₃CN) is a frequently used reducing agent in this process.

Mono- and di-N-alkylated derivatives of per-O-acetylated D-glucosamine have been synthesized using this reductive alkylation approach with various aldehydes, yielding products with methyl, ethyl, propyl, butyl, pentyl, hexyl, and benzyl substituents. nih.govresearchgate.net This methodology is readily applicable to this compound. The reaction of a per-O-acetylated this compound with an appropriate aldehyde in the presence of a reducing agent would yield the corresponding N-alkylated derivative.

| Alkyl Group | Reagent | Product | Reference |

| Methyl | Formaldehyde | N-methyl-2-amino-2-deoxygulose | nih.gov |

| Ethyl | Acetaldehyde | N-ethyl-2-amino-2-deoxygulose | nih.gov |

| Propyl | Propionaldehyde | N-propyl-2-amino-2-deoxygulose | nih.gov |

| Benzyl | Benzaldehyde | N-benzyl-2-amino-2-deoxygulose | nih.gov |

N-Acylation:

N-acylation is another fundamental derivatization of this compound, most commonly leading to the N-acetyl derivative, which is a prevalent modification in naturally occurring amino sugars. This reaction is typically achieved by treating the amino sugar with an acid anhydride or an acyl chloride in a suitable solvent. For instance, condensation of glucosamine (B1671600) with substituted benzaldehydes in methanol under reflux has been used to afford Schiff-bases, which can be considered a form of N-substitution. iaea.orgresearchgate.net

The synthesis of various N-acyl derivatives of 2-amino-2-deoxy-[1-¹⁴C]-glucoses has been accomplished using the corresponding carboxylic acid anhydrides. This method has been used to prepare N-propanoyl, N-butanoyl, N-pentanoyl, N-hexanoyl, and N-heptanoyl derivatives, highlighting the versatility of this approach for introducing a range of acyl groups.

| Acyl Group | Reagent | Product |

| Acetyl | Acetic Anhydride | N-acetyl-2-amino-2-deoxygulose |

| Propanoyl | Propanoic Anhydride | N-propanoyl-2-amino-2-deoxygulose |

| Butanoyl | Butanoic Anhydride | N-butanoyl-2-amino-2-deoxygulose |

| Pentanoyl | Pentanoic Anhydride | N-pentanoyl-2-amino-2-deoxygulose |

Formation of Glycoconjugates and Oligosaccharides Incorporating this compound Units

The incorporation of this compound units into larger structures like glycoconjugates and oligosaccharides is essential for mimicking and studying biologically important molecules. nih.govnih.gov These complex carbohydrates are involved in a myriad of biological processes, including cell recognition, signaling, and immune responses.

The synthesis of oligosaccharides containing 2-amino-2-deoxy sugars often employs a building block approach, where monosaccharide units are sequentially added. nih.govresearchgate.net A key strategy in this process is the "armed-disarmed" approach, where a more reactive glycosyl donor (armed) is coupled with a less reactive glycosyl acceptor (disarmed). The reactivity of the donor can be tuned by the choice of protecting groups. For example, 2-N-trichloroethoxycarbonyl derivatives of S-benzoxazolyl glycosides are significantly more reactive than their 2-N-phthaloyl counterparts, allowing for chemoselective glycosylations. nih.gov

Glycoconjugates, which are carbohydrates linked to other biomolecules like proteins or lipids, are also synthesized using this compound building blocks. researchgate.net The amino group at the C-2 position provides a convenient handle for conjugation. For instance, after formation of a desired oligosaccharide containing a this compound unit, the amino group can be deprotected and then coupled to an amino acid or a lipid moiety.

Development of Synthetic Analogues for Mechanistic Probing (e.g., halogenated, cyclopropene-modified)

To investigate the mechanisms of enzymes that process this compound-containing glycans and to develop inhibitors or molecular probes, synthetic analogues with specific modifications are invaluable. These analogues can feature altered functionalities that mimic transition states, block enzymatic reactions, or carry reporter groups for detection.

Halogenated Analogues:

The introduction of a halogen, typically fluorine, in place of a hydroxyl group can have profound effects on the chemical and biological properties of a sugar. researchgate.net Fluorinated sugars can act as mechanism-based inhibitors of glycosidases and glycosyltransferases. The synthesis of fluoro derivatives of 2-amino-2-deoxy-D-galactose and -D-glucose has been reported, and similar strategies can be applied to the gulose isomer. researchgate.net For example, selective displacement of a mesyloxy or tosyloxy group with a fluoride source is a common method for introducing fluorine into a sugar ring.

Cyclopropene-Modified Analogues:

Cyclopropene-modified sugars are powerful tools for metabolic glycoengineering. nih.gov The cyclopropene group serves as a bioorthogonal chemical reporter, meaning it is stable in a biological environment but can react selectively with a specific probe, often a tetrazine derivative, in a bioorthogonal ligation reaction. This allows for the visualization and tracking of glycans in living systems. The synthesis of cyclopropene-modified aminosugars typically involves the coupling of a cyclopropene-containing carboxylic acid or chloroformate to the amino group of the sugar. nih.gov For instance, N-(cycloprop-2-en-1-ylcarbonyl)-modified mannosamine has been synthesized and shown to have high metabolic acceptance. nih.gov A similar modification on this compound would provide a valuable probe for studying its metabolic pathways.

| Modification | Purpose | Synthetic Approach | Reference |

| Halogenation (e.g., Fluorination) | Mechanistic probing, enzyme inhibition | Nucleophilic displacement of a sulfonate ester with a fluoride salt | researchgate.net |

| Cyclopropene-modification | Metabolic glycoengineering, bioorthogonal labeling | Acylation of the C-2 amino group with a cyclopropene-containing activated ester or acid chloride | nih.gov |

Modification at Other Hydroxyl Positions and Anomeric Centers

Beyond the C-2 amino group, the hydroxyl groups at positions C-3, C-4, and C-6, as well as the anomeric center (C-1), are also targets for modification to create diverse derivatives of this compound.

Modification of Hydroxyl Groups:

Selective protection and deprotection of the hydroxyl groups are fundamental to any synthetic strategy involving this compound. The choice of protecting groups is critical for directing reactions to specific positions. For example, the formation of a 4,6-O-benzylidene acetal is a common strategy to simultaneously protect the C-4 and C-6 hydroxyls, leaving the C-3 hydroxyl available for further functionalization. Silyl ethers of varying steric bulk can also be used to differentiate between the hydroxyl groups.

Modification of the Anomeric Center:

The anomeric center is the most reactive position on the sugar ring and is the site of glycosidic bond formation. In addition to forming O-glycosides, the anomeric center can be modified to create thioglycosides (S-glycosides), C-glycosides, and glycosyl halides. These derivatives serve as important intermediates in glycosylation reactions. For instance, glycosyl halides are highly reactive donors, while thioglycosides are more stable and can be activated under specific conditions. The synthesis of 2-amino-2-deoxy-dithioglycosides via one-pot relay glycosylation of 3-O-acetyl-2-nitroglucal donors has been reported, demonstrating a method for creating 1,3-dithio-linkages. nih.gov

Structural Elucidation and Stereochemical Investigations of 2 Amino 2 Deoxygulose

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for probing the structure of 2-amino-2-deoxygulose in solution. Both ¹H and ¹³C NMR have been instrumental in assigning the configuration and conformation of this amino sugar and its derivatives.

In ¹H NMR spectra of D-glucose derivatives, the coupling constants (J-values) between adjacent protons provide valuable information about their dihedral angles, which in turn defines the conformation of the pyranose ring. For instance, large coupling constants are typically observed for axial-axial proton relationships, while smaller values are characteristic of axial-equatorial or equatorial-equatorial interactions. These principles are applied to determine the chair conformation (e.g., ⁴C₁ or ¹C₄) of the pyranose ring of this compound.

¹³C NMR spectroscopy provides complementary information, with the chemical shift of each carbon atom being sensitive to its local electronic environment and stereochemistry. The anomeric carbon (C1) is particularly diagnostic, with its chemical shift indicating the α or β configuration of the anomeric center.

Advanced NMR techniques, such as two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), have been crucial in the unambiguous assignment of all proton and carbon signals in the spectrum of this compound and its derivatives. These experiments reveal connectivity between protons (COSY) and correlations between protons and their directly attached carbons (HSQC), facilitating a complete structural map.

For example, a study on N-alkyl derivatives of 2-amino-2-deoxy-D-glucose utilized both IR, NMR, and mass spectrometry to characterize the synthesized compounds fully. nih.gov Furthermore, the use of ¹⁵N NMR has been employed in the study of nitrosoureido sugar derivatives of 2-amino-2-deoxy-β-D-glucopyranoside, providing further insights into the nitrogen environment. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for a 2-Deoxy-D-glucose Analog in D₂O

| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |

| H-1α | 5.383 | J(1α, 2ax) = 3.5 |

| H-1β | 4.938 | J(1β, 2ax) = 1.8, J(1β, 2eq) = 9.9 |

| H-2ax | 1.707 | J(2ax, 2eq) = -13.3 |

| H-2eq | 2.266 | J(2eq, 2ax) = -12.0 |

| Data adapted from representative spectra of 2-deoxy-D-glucose. chemicalbook.com Note: 'ax' denotes axial and 'eq' denotes equatorial. |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

Crystallographic studies on halogenated derivatives of 2-deoxy-D-glucose have shown that while the substitution at the C2 position does not significantly alter the pyranose ring conformation, it does influence the crystal packing. mdpi.com This highlights the importance of intermolecular interactions, such as hydrogen bonding, in dictating the solid-state architecture.

The chair conformation (typically ⁴C₁) of the pyranose ring, often predicted by NMR studies in solution, is frequently confirmed by X-ray crystallography in the solid state. mdpi.com These crystal structures also reveal the intricate network of hydrogen bonds involving the amino and hydroxyl groups, which are crucial for the stability of the crystal lattice and play a significant role in the molecule's interactions with biological targets.

Studies on Mutarotation Kinetics and Anomeric Equilibria

In solution, this compound, like other reducing sugars, undergoes mutarotation. This is the process by which the α and β anomers interconvert via an open-chain aldehyde form until an equilibrium is established. wikipedia.orgmasterorganicchemistry.comlibretexts.org The position of this equilibrium and the rate at which it is reached (kinetics) are important characteristics of the sugar.

The process of mutarotation can be monitored by observing the change in the optical rotation of a solution of the pure anomer over time using a polarimeter. wikipedia.org For D-glucose, the specific rotation of a freshly prepared solution of the α-anomer is +112.2°, while that of the β-anomer is +18.7°. wikipedia.org Over time, both solutions converge to an equilibrium value of +52.7°, which corresponds to a mixture of approximately 36% α-anomer and 64% β-anomer in the case of D-glucose. wikipedia.orglibretexts.org

The kinetics of mutarotation are influenced by factors such as temperature, pH, and the presence of catalysts. chem-soc.sinih.gov Studies on the mutarotation of this compound provide insights into the relative stability of its anomers and the energy barrier for their interconversion.

Table 2: Anomeric Equilibrium Composition of D-Glucose in Water

| Anomer | Percentage at Equilibrium |

| α-D-glucopyranose | ~36% |

| β-D-glucopyranose | ~64% |

| Data for D-glucose is provided as a reference for a common hexose. libretexts.org |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy in Structural Research

Mass Spectrometry (MS) is a vital tool for determining the molecular weight of this compound and its derivatives with high accuracy. It also provides valuable structural information through the analysis of fragmentation patterns. In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the molecule is ionized and then fragments in a predictable manner. The resulting mass-to-charge ratios of the fragments can be used to deduce the connectivity of atoms and the presence of specific functional groups.

Infrared (IR) Spectroscopy provides information about the functional groups present in this compound. The IR spectrum shows characteristic absorption bands corresponding to the stretching and bending vibrations of different bonds. nist.gov Key vibrational bands for this compound include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups and intermolecular hydrogen bonding.

N-H stretching: Bands in the region of 3300-3500 cm⁻¹ for the primary amine group. nist.gov

C-H stretching: Bands typically below 3000 cm⁻¹.

N-H bending: A band around 1600-1650 cm⁻¹. nist.gov

C-O stretching: Strong bands in the fingerprint region (1000-1300 cm⁻¹), characteristic of the alcohol functional groups.

The combined application of MS and IR spectroscopy, often in conjunction with NMR, provides a comprehensive structural characterization of this compound and its derivatives. nih.gov

Table 3: Common Infrared Absorption Frequencies for Functional Groups in Amino Sugars

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| N-H | Stretching | 3300-3500 |

| C-H | Stretching | 2850-3000 |

| N-H | Bending | 1600-1650 |

| C-O | Stretching | 1000-1300 |

| Data is generalized for amino sugars. nist.gov |

Theoretical and Computational Chemistry of 2 Amino 2 Deoxygulose

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-amino-2-deoxygulose. Density Functional Theory (DFT) is a particularly powerful method for this purpose, balancing computational cost with high accuracy. While specific DFT studies on this compound are not extensively published, the methodologies applied to its isomer, D-glucosamine, provide a clear framework for the types of analyses that can be performed.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311++G, can elucidate the electronic structure of this compound. tsijournals.comsharif.edu Such studies would involve geometry optimization to find the most stable three-dimensional structure of the molecule. From this optimized geometry, a wealth of information can be derived:

Electronic Properties : Calculations can determine the distribution of electron density, identifying electrophilic and nucleophilic sites within the molecule. Analysis of net atomic charges, typically through Mulliken Population Analysis, reveals the partial charges on each atom. For instance, in the related D-glucosamine, studies have shown that oxygen atoms carry negative charges while carbons attached to hydroxyl groups are positively charged, indicating charge migration. tsijournals.com The amino group also represents a key reactive site. tsijournals.com

Energetic Properties : The total energy of the molecule can be calculated, which is a measure of its stability. tsijournals.com Thermochemical properties such as gas-phase acidity, proton affinity, and metal ion affinity can also be computed. For D-glucosamine, DFT calculations have determined its affinity for various metal ions (e.g., Li+, Na+, Mg2+, Zn2+) and anions (e.g., Cl−, CN−), which is crucial for understanding its behavior in a biological environment. sharif.edu

Molecular Descriptors : Key molecular descriptors like bond lengths, bond angles, and the dipole moment are readily obtained. tsijournals.com These parameters are essential for understanding the molecule's geometry and polarity. For example, DFT studies on glucosamine (B1671600) have detailed the specific bond lengths of O-H and N-H bonds, identifying the most reactive sites based on these structural features. tsijournals.com

These quantum chemical calculations provide a foundational, atom-level understanding of the molecule's stability, reactivity, and electronic characteristics, which are essential for predicting its chemical behavior and biological activity.

Table 1: Illustrative Energetic and Electronic Properties Calculable for this compound via DFT This table presents the types of data that would be generated from a DFT analysis, based on published studies of the related compound D-glucosamine.

| Property | Description | Example Value (from D-glucosamine studies) | Reference |

|---|---|---|---|

| Total Energy | A measure of the molecule's stability in a vacuum. | Varies with basis set | tsijournals.com |

| Dipole Moment | Indicates the overall polarity of the molecule. | ~5.5 Debye | tsijournals.com |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction with a proton. | ~373.0 kcal/mol (at -NH2) | sharif.edu |

| Gas Phase Acidity | The Gibbs free energy change for the gas-phase deprotonation reaction. | ~344.0 kcal/mol (at O2H) | sharif.edu |

| Na+ Affinity | The energy released when the molecule binds to a sodium ion. | 51.1 kcal/mol | sharif.edu |

| Zn2+ Affinity | The energy released when the molecule binds to a zinc ion. | 251.2 kcal/mol | sharif.edu |

Molecular Dynamics Simulations for Conformational Landscapes in Solution

While quantum calculations are excellent for understanding the properties of a single, static molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, particularly its conformational flexibility in a solution environment. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a virtual window into the molecule's behavior in a condensed phase, such as water.

For a molecule like this compound, MD simulations can reveal its conformational landscape. This involves understanding the different shapes (conformers) the molecule can adopt and the energy barriers between them. Key areas of investigation include:

Pyranose Ring Puckering : The six-membered pyranose ring is not planar and can adopt various conformations, most commonly the stable "chair" forms and less stable "boat" or "skew-boat" forms. researchgate.net MD simulations can map the transitions between these puckered states and determine their relative populations in solution, which is critical for its interaction with biomolecules.

Anomeric Equilibrium : In aqueous solution, this compound, like other sugars, exists as an equilibrium mixture of its α- and β-anomers. researchgate.net MD simulations can help in understanding the dynamics of this equilibrium and the structural and energetic differences between the two forms.

Side-Group Orientations : The orientation of the hydroxymethyl (-CH2OH) and amino (-NH2) groups relative to the pyranose ring is also conformationally flexible. Studies on D-glucosamine have identified several stable rotamers based on the orientation of these groups, driven by intramolecular hydrogen bonding networks. researchgate.net MD simulations can track these orientations and determine the most probable conformers in solution.

By simulating the molecule in a box of explicit water molecules, MD provides a realistic picture of how solvent interactions influence the conformational preferences of this compound, which is information that is unattainable from gas-phase calculations alone. researchgate.net

Computational Modeling of Intermolecular Interactions with Biomolecules

Understanding how this compound interacts with biological macromolecules like proteins is crucial for elucidating its potential biological functions. Computational modeling, particularly through molecular docking and subsequent MD simulations, is a primary tool for predicting and analyzing these interactions. researchgate.netnih.gov

Molecular Docking : This technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor (a protein) to form a stable complex. mdpi.com Docking algorithms sample a vast number of possible binding poses and use a scoring function to rank them, with lower scores typically indicating more favorable binding affinity. asiapharmaceutics.info Docking studies on the related D-glucosamine have been used to predict its binding to various enzymes and receptors, identifying key amino acid residues involved in the interaction. researchgate.netasiapharmaceutics.inforesearchgate.net For this compound, this approach could identify potential protein targets and generate hypotheses about its mechanism of action. The output would include the predicted binding pose and an estimated binding energy or docking score.

Molecular Dynamics of the Complex : Following docking, MD simulations of the predicted ligand-protein complex are essential for validation and refinement. nih.govnih.gov These simulations assess the stability of the predicted binding pose over time (e.g., nanoseconds to microseconds). Key analyses from these simulations include:

Root Mean Square Deviation (RMSD) : To check the stability of the complex.

Hydrogen Bond Analysis : To identify persistent hydrogen bonds between the ligand and protein, which are often key to binding specificity.

Binding Free Energy Calculations : Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimate of the binding affinity than docking scores alone.

These computational models can provide a detailed, atomic-level view of the specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the binding of this compound to a biomolecular target.

Table 2: Illustrative Docking Results for a Hypothetical this compound-Protein Interaction This table exemplifies the kind of data generated from a molecular docking and MD simulation study, based on published analyses of D-glucosamine.

| Parameter | Description | Illustrative Result | Reference |

|---|---|---|---|

| Target Protein | The biomolecule to which the ligand is docked. | Glucosamine-6-Phosphate Synthase | researchgate.net |

| Docking Score | A numerical score representing the predicted binding affinity. | -7.5 kcal/mol | asiapharmaceutics.inforesearchgate.net |

| Predicted Binding Pose | The 3D orientation of the ligand in the protein's active site. | Amino group forms H-bond with Asp123; C6-OH forms H-bond with Ser345. | researchgate.netasiapharmaceutics.info |

| Key Interacting Residues | Amino acids in the protein that make significant contact with the ligand. | Asp123, Ser345, Phe401 | researchgate.net |

| MD Simulation Stability (RMSD) | Fluctuation of the ligand's position during simulation, indicating stability. | < 2.0 Å | nih.gov |

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational chemistry is also instrumental in predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or identify unknown compounds. Furthermore, it can be used to model the energetics of chemical reactions, providing insight into potential synthesis or degradation pathways.

Spectroscopic Signatures : Quantum chemical methods like DFT can be used to calculate vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. materialsciencejournal.org Calculations on D-glucosamine have successfully assigned the vibrational modes observed in experimental spectra. materialsciencejournal.orgirb.hr Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted, aiding in the structural elucidation of this compound and its derivatives from NMR experiments. Advanced techniques can even help distinguish between different anomers or conformers based on their unique spectral fingerprints. irb.hr

Reaction Pathways : Computational methods can model the mechanisms of chemical reactions involving this compound, such as glycosylation or enzymatic phosphorylation. nih.govmegazyme.com This involves locating the transition state (TS) structure for a given reaction step and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. This approach has been used to study the glycosylation reactions of related 2-deoxysugars, providing insight into reaction stereoselectivity. nih.gov For this compound, such studies could help optimize synthetic routes or understand its metabolic fate. acs.orgnih.gov

By predicting how this compound interacts with light (spectroscopy) and how it transforms chemically (reaction pathways), computational chemistry provides a dynamic and comprehensive picture of the molecule's properties.

Biological and Biochemical Research Roles of 2 Amino 2 Deoxygulose

Involvement in Bacterial Lipopolysaccharide (LPS) and Cell Wall Biosynthesis Research (e.g., lipid A composition)

Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria, with its lipid A moiety being crucial for the structural integrity of the membrane and a potent elicitor of the host immune response. sigmaaldrich.com The biosynthesis of lipid A is a well-conserved pathway, typically involving a glucosamine-based phospholipid structure. taylorfrancis.com Research has shown that modifications to the lipid A structure can occur in various bacterial species, influencing the bacterium's interaction with its environment and host.

In some bacteria, enzymes such as ArnT can modify the phosphate (B84403) groups of lipid A by adding amino sugars. nih.gov For instance, in Bordetella pertussis, ArnT can attach a glucosamine (B1671600) unit to the phosphate groups of lipid A. nih.gov This modification of the lipid A backbone with an amino sugar highlights the role of compounds like 2-amino-2-deoxygulose in altering the surface properties of bacteria. Furthermore, some bacterial lipid A structures have been identified where one or both of the glucosamine residues in the disaccharide backbone are replaced with 2,3-diamino-2,3-dideoxy-D-glucose (GlcpN3N), demonstrating the diversity of amino sugars incorporated into this critical bacterial structure. researchgate.net The study of these variations in lipid A composition, including the incorporation of different amino sugars, is essential for understanding bacterial pathogenesis and for the development of novel antimicrobial agents that target LPS biosynthesis. sigmaaldrich.com

Roles in Glycoconjugate Formation and Cellular Recognition Processes (mechanistic studies)

Glycoconjugates, which are carbohydrates linked to proteins or lipids, play fundamental roles in cellular recognition, adhesion, and signaling. wikipedia.org Amino sugars are common constituents of these complex molecules. researchgate.netnih.gov Research into the formation of glycoconjugates has provided insights into the specific roles of various amino sugars, including this compound.

A notable example is the biosynthesis of the antibiotic streptothricin (B1209867). This process involves the formation of a carbamoylated D-gulosamine moiety. researchgate.net Mechanistic studies have revealed that an N-acetyl-d-galactosamine is first attached to a streptolidine (B1256088) lactam intermediate by the glycosyltransferase StnG. Subsequently, this is epimerized to N-acetyl-d-gulosamine by the enzyme StnJ. researchgate.net This specific incorporation and modification of a gulosamine derivative underscore its importance in the generation of bioactive natural products.

On a broader scale, oligosaccharides containing amino sugars on cell surfaces act as ligands for proteins like lectins, which mediate cell-cell adhesion and recognition. nih.govlndcollege.co.in The specific structure of the amino sugar, including its stereochemistry, is critical for these interactions. The study of how this compound and other amino sugars are incorporated into glycoconjugates and the subsequent recognition of these structures provides a deeper understanding of fundamental biological processes.

Enzymatic Transformations and Metabolic Fates in Model Biological Systems (e.g., microbial metabolism)

The metabolic pathways of amino sugars have been investigated in various model organisms, providing a framework for understanding the fate of compounds like this compound. In many bacteria, the metabolism of glucosamine and N-acetylglucosamine serves as a key entry point into central metabolism.

For instance, in Streptococcus mutans, these amino sugars are transported into the cell via the phosphoenolpyruvate:sugar phosphotransferase system (PTS). nih.gov Once inside, N-acetylglucosamine-6-phosphate is deacetylated to glucosamine-6-phosphate. This glucosamine-6-phosphate can then be deaminated by the enzyme NagB to produce fructose-6-phosphate (B1210287), which directly enters glycolysis. nih.gov This enzymatic conversion represents a critical step in the catabolism of amino sugars. Studies on the metabolism of glucosamine in other bacteria, such as Serratia marcescens, have also contributed to our understanding of these pathways. asm.org The production of ammonia (B1221849) during the metabolism of amino sugars can also serve as a nitrogen source for the cell. nih.gov

Interactive Data Table: Key Enzymes in the Microbial Metabolism of Glucosamine

| Enzyme | Gene Name | Function | Organism Studied |

| Glucosamine-6-phosphate synthase | glmS | Converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate. | Escherichia coli |

| N-acetylglucosamine-6-phosphate deacetylase | nagA | Deacetylates N-acetylglucosamine-6-phosphate to glucosamine-6-phosphate. | Streptococcus mutans |

| Glucosamine-6-phosphate deaminase | nagB | Converts glucosamine-6-phosphate to fructose-6-phosphate and ammonia. | Streptococcus mutans |

| Phosphoglucosamine mutase | glmM | Interconverts glucosamine-6-phosphate and glucosamine-1-phosphate. | Escherichia coli |

| Glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase | glmU | Bifunctional enzyme involved in the synthesis of UDP-N-acetylglucosamine. | Escherichia coli |

Investigation of Interactions with Enzymes (e.g., hexokinases, glycosidases) and Transporters at a Molecular Level

The structural similarity of this compound to glucose suggests that it can interact with various proteins that bind or transport glucose. Research has shown that 2-amino-2-deoxy-D-glucose can be transported by the glucose carrier in human erythrocytes. sigmaaldrich.com This indicates that the cellular uptake of this amino sugar can be mediated by existing glucose transport systems.

Furthermore, 2-amino-2-deoxy-D-glucose has been reported to be an indirect inhibitor of hexokinase. sigmaaldrich.com Hexokinases are the enzymes that catalyze the first step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. The inhibition of this enzyme can have significant effects on cellular metabolism. Studies on the resistance to the related compound 2-deoxyglucose have identified mutations in hexokinase 2 that alter the enzyme's dynamics and impede sugar binding. nih.gov These findings provide molecular-level insights into how amino sugars can interact with the active site of hexokinases and influence their catalytic activity. The interaction of this compound with glycosidases, enzymes that break down complex carbohydrates, is another area of research interest, as it can provide information on the substrate specificity of these enzymes and potentially lead to the development of specific inhibitors.

Biosynthetic Pathways involving this compound and Related Aminosugars

The biosynthesis of amino sugars is a fundamental process in most organisms, providing the building blocks for a wide array of essential macromolecules. The primary pathway for the synthesis of amino sugars is the hexosamine biosynthetic pathway. wikipedia.org This pathway begins with the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the enzyme glucosamine-6-phosphate synthase (GlmS). oup.comresearchgate.net Glucosamine-6-phosphate is then converted in a series of steps to UDP-N-acetylglucosamine, a key precursor for the synthesis of peptidoglycan, lipopolysaccharide, and glycoproteins. oup.com

More specific pathways involving this compound have also been elucidated. As mentioned previously, the biosynthesis of the antibiotic streptothricin involves an epimerase, StnJ, that converts N-acetyl-d-galactosamine to N-acetyl-d-gulosamine. researchgate.net This enzymatic step highlights a specific route for the formation of a gulosamine derivative from another amino sugar. The study of these biosynthetic pathways is crucial for understanding how cells produce the diverse array of amino sugars required for their various biological functions and for identifying potential targets for antimicrobial drug development.

Advanced Research Applications of 2 Amino 2 Deoxygulose and Its Analogues

Use as Chiral Building Blocks in Complex Natural Product Synthesis

The inherent chirality of 2-amino-2-deoxy sugars, such as 2-amino-2-deoxy-D-glucose, makes them attractive starting materials in the total synthesis of complex, biologically active natural products. This "chiral pool" approach leverages the predefined stereocenters of the sugar scaffold to construct intricate molecular architectures, significantly simplifying synthetic routes and ensuring the correct stereochemistry in the final product.

One prominent example is the synthesis of (+)-pancratistatin , a potent anticancer agent. In a concise total synthesis, a key step involved a highly diastereoselective Rh(III)-catalyzed C-H bond addition to a D-glucose-derived nitroalkene. nih.gov This strategic use of a carbohydrate-derived building block allowed for the efficient and stereocontrolled construction of the heavily oxygenated C ring of the natural product. nih.gov The synthesis of another complex natural product, spirangien A , also utilized a strategy that could be mirrored by employing carbohydrate-derived fragments, highlighting the utility of these chiral synthons. nih.govnih.gov

The synthesis of the piperidine alkaloid pachymedusamine further illustrates this principle. A key fragment of this molecule was synthesized from 2-amino-2-deoxy-D-glucose. The sugar was transformed through a series of reactions, including selective protection, oxidation, and Wittig olefination, to create a chiral piperidinone precursor, demonstrating the versatility of the amino sugar as a scaffold for creating non-carbohydrate ring systems with defined stereochemistry.

The stereoselective synthesis of glycosidic bonds involving 2-amino-2-deoxy sugars is a critical aspect of their use as building blocks. nih.gov Researchers have developed numerous methodologies to control the stereochemical outcome of glycosylation reactions, which is crucial for the biological activity of the resulting glycoconjugates. nih.gov These methods often involve the use of specific protecting groups on the amino function to direct the stereoselectivity of the glycosidic bond formation.

Table 1: Examples of Natural Products Synthesized Using 2-Amino-2-deoxy-D-glucose as a Chiral Building Block

| Natural Product | Biological Activity | Key Synthetic Strategy Utilizing the Chiral Building Block |

| (+)-Pancratistatin | Anticancer | Diastereoselective Rh(III)-catalyzed C-H bond addition to a D-glucose-derived nitroalkene to form the core structure. nih.gov |

| Spirangien A | Cytotoxic, Antifungal | Retrosynthetic analysis suggests the use of carbohydrate-derived fragments for the construction of its complex polyketide chain. nih.govnih.gov |

| Pachymedusamine | Piperidine Alkaloid | Transformation of 2-amino-2-deoxy-D-glucose into a chiral piperidinone precursor. |

Development of Bio-orthogonal Probes for Glycobiology Research

Bio-orthogonal chemistry has revolutionized the study of biomolecules in their native environments. This field relies on chemical reactions that can occur in living systems without interfering with endogenous biochemical processes. cas.org 2-Amino-2-deoxygulose and its analogues are key precursors for the synthesis of bio-orthogonal probes, which are used to label and visualize glycans in cells. These probes, often termed metabolic chemical reporters (MCRs), are modified sugars that can be fed to cells, incorporated into glycans by the cell's own metabolic machinery, and then detected using a bio-orthogonal reaction.

A widely used strategy involves introducing a small, chemically unique functional group, such as an azide or an alkyne, onto the sugar scaffold. For instance, 2-azido-2-deoxy-glucose (2AzGlc) has been developed as a metabolic chemical reporter for O-GlcNAc modifications, a type of dynamic protein glycosylation. nih.govnih.gov Cells take up a per-acetylated version of 2AzGlc, which improves its cell permeability. Once inside the cell, esterases remove the acetyl groups, and the free 2AzGlc is metabolized and incorporated into proteins. nih.gov The azide group then serves as a chemical handle for bio-orthogonal ligation with a probe molecule, such as a fluorescent dye or a biotin tag, that contains a complementary alkyne group. This reaction, often a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the specific detection and visualization of the labeled glycoproteins. nih.gov

The synthesis of these probes typically starts from commercially available 2-amino-2-deoxy-D-glucose hydrochloride. A key step is the introduction of the azide group via a diazo-transfer reaction. The resulting 2-azido-2-deoxyglucose can then be per-acetylated to enhance its bioavailability. Researchers have also synthesized a variety of other fluorescently labeled 2-deoxy-D-glucose analogues for monitoring glucose uptake and metabolism in living cells. nih.gov

Table 2: Common Bio-orthogonal Functional Groups Used in this compound-based Probes

| Bio-orthogonal Group | Complementary Reaction Partner | Common Bio-orthogonal Reaction | Key Features |

| Azide (-N₃) | Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Small, stable, and highly selective. Widely used in metabolic labeling. nih.gov |

| Alkyne (-C≡CH) | Azide | CuAAC, SPAAC | Complementary to the azide group, enabling "click chemistry" ligation. |

| Tetrazine | Strained Alkenes/Alkynes | Inverse-electron-demand Diels-Alder (IEDDA) | Extremely fast reaction kinetics, suitable for in vivo imaging. |

Applications in Glycoscience and Glycomics Tool Development

Derivatives of this compound are instrumental in the development of tools for glycoscience and glycomics, the comprehensive study of all glycans in a biological system. These tools are crucial for elucidating the roles of glycans in fundamental biological processes, including cell-cell recognition, signaling, and immune responses.

One key application is in the study of cell-surface glycosylation. By metabolically labeling cells with bio-orthogonal derivatives of 2-amino-2-deoxy sugars, researchers can visualize the distribution and dynamics of glycans on the cell surface. This approach has been used to study changes in glycosylation patterns associated with diseases such as cancer.

Furthermore, these amino sugars can be used to synthesize specific oligosaccharides and glycopeptides that are involved in cell-cell interactions. For example, synthetic oligosaccharides containing 2-amino-2-deoxy-D-glucosamine are used to study the binding of proteins like lectins, which are involved in cell adhesion and recognition. The ability to chemically synthesize these complex carbohydrates with high purity and in sufficient quantities is essential for these studies. nih.govmdpi.com

The development of fluorescently labeled 2-deoxy-D-glucose analogues, such as 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose (2-NBDG) , has provided powerful tools for monitoring glucose uptake in single living cells. nih.gov While not a direct derivative of this compound, the synthetic strategies and applications of such probes inform the development of more sophisticated tools based on the 2-amino-2-deoxy scaffold for studying the metabolism and transport of amino sugars.

Contributions to Mechanistic Studies of Carbohydrate-Mediated Biological Processes

Analogues of this compound play a significant role in elucidating the mechanisms of carbohydrate-mediated biological processes. By serving as inhibitors or probes of specific enzymes involved in glycan biosynthesis and metabolism, these compounds help to unravel the complex pathways that govern the function of carbohydrates in health and disease.

For instance, 2-deoxy-D-glucose (2-DG), a close structural analogue, is a well-known inhibitor of glycolysis. semanticscholar.org It is taken up by glucose transporters and phosphorylated by hexokinase, but the resulting 2-deoxy-D-glucose-6-phosphate cannot be further metabolized, leading to the inhibition of glycolysis and ATP production. semanticscholar.org While this compound itself is not a direct inhibitor of glycolysis, its derivatives can be designed to target other carbohydrate-metabolizing enzymes.

The use of bio-orthogonal probes derived from 2-amino-2-deoxy sugars allows for the identification of specific glycoproteins and their sites of glycosylation. This information is crucial for understanding how glycosylation affects protein function, stability, and localization. For example, the use of 2AzGlc has provided insights into the substrate specificity of O-GlcNAc transferase, the enzyme responsible for adding O-GlcNAc modifications to proteins. nih.govnih.gov

By providing tools to perturb and visualize glycosylation pathways, this compound and its analogues enable researchers to dissect the intricate roles of carbohydrates in a wide range of biological phenomena, from protein folding and quality control in the endoplasmic reticulum to the regulation of gene expression and signal transduction.

Future Perspectives and Emerging Avenues in 2 Amino 2 Deoxygulose Research

Development of Novel and Efficient Stereoselective Synthetic Methods

The chemical synthesis of amino sugars like 2-amino-2-deoxygulose presents considerable challenges, primarily in achieving high stereoselectivity. nih.gov The presence of the amino group can complicate traditional glycosylation methods, often leading to a mixture of stereoisomers. nih.gov The development of novel and efficient stereoselective synthetic methods is, therefore, a critical area of future research.

One of the primary hurdles in the synthesis of 2-amino-2-deoxy sugars is the competitive coordination of the basic amino group with Lewis acid promoters, which are commonly used to activate glycosyl donors. nih.gov Furthermore, the absence of a participating group at the C2 position in some synthetic strategies can result in the formation of diastereomeric mixtures of O-glycosides. nih.gov

Future synthetic strategies will likely focus on:

Novel Protecting Groups: The design and application of new protecting groups for the amino functionality are crucial. These groups should be stable under various reaction conditions but easily removable to unveil the amino group at the desired stage. The 2,2,2-trichloroethoxycarbonyl (Troc) protecting group has shown promise in boron-catalyzed glycosylations of 2-aminosugar donors. nih.gov

Advanced Catalysis: The exploration of new catalysts and catalytic systems that can overcome the challenges posed by the amino group is a key research direction. This includes the development of more efficient Lewis acids and the application of organocatalysis. nih.govmdpi.com

Intramolecular Glycosidation: Intramolecular glycosidation approaches on 2-amino-2-deoxy-sugars are being investigated to improve yields and selectivity in the synthesis of complex carbohydrates. boku.ac.at

Enzymatic and Chemo-enzymatic Synthesis: The use of enzymes in the synthesis of amino sugars offers high stereoselectivity and milder reaction conditions. Future research will likely focus on the discovery and engineering of novel glycosyltransferases and other enzymes for the targeted synthesis of this compound and its derivatives.

A review of synthetic methods for the related compound 2-deoxy-D-glucose highlights various strategies starting from materials like D-glucal, D-mannose, and D-arabinose, which could be adapted for this compound synthesis. researchgate.netarkat-usa.org

Table 1: Comparison of Synthetic Approaches for 2-Deoxy and 2-Amino-2-deoxy Sugars

| Synthetic Approach | Advantages | Challenges |

| Direct Glycosylation | Straightforward concept | Difficult to control selectivity |

| Indirect Synthesis | Can offer better selectivity | Requires more synthetic steps |

| Addition to Glycals | Versatile starting materials | Selectivity can depend on promoter and C-3 substituent |

| De Novo Synthesis | High degree of control over stereochemistry | Can be lengthy and complex |

| Anomeric Alkylation | Alternative to traditional glycosylation | Substrate-specific limitations |

Elucidation of Undiscovered Biological Functions and Pathways in Diverse Systems

While the biological roles of many amino sugars are well-documented, the specific functions of this compound remain largely unexplored. Much of the current understanding of the biological activity of 2-deoxy sugars comes from studies on 2-deoxy-D-glucose (2-DG). mdpi.com 2-DG is known to interfere with glucose metabolism by inhibiting glycolysis, which has made it a subject of interest in cancer and antiviral research. mdpi.comnih.gov

Future research into the biological functions of this compound will likely investigate:

Metabolic Pathways: Determining if and how this compound is metabolized in various organisms. This includes identifying the enzymes that act upon it and its downstream metabolic fate.

Glycosylation Inhibition: Investigating whether this compound, similar to 2-DG, can act as an inhibitor of N-linked glycosylation, potentially inducing the unfolded protein response and endoplasmic reticulum stress. wikipedia.org

Antimicrobial and Antiviral Activity: Screening this compound and its derivatives for potential antimicrobial and antiviral properties. Some N-alkyl derivatives of 2-amino-2-deoxy-D-glucose have exhibited weak antifungal activity. nih.gov

Cell Signaling: Exploring the potential role of this compound in cell signaling pathways. Amino sugars are known to be involved in a wide range of cellular recognition and communication processes. nih.gov

The fluorescently labeled 2-DG analog, 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG), is a widely used tool to monitor glucose uptake into living cells. nih.govmdpi.com Similar fluorescent derivatives of this compound could be synthesized to trace its uptake and localization within cells, providing valuable insights into its biological functions.

Integration of Advanced Analytical and Computational Techniques for Comprehensive Characterization

A thorough understanding of the structure, conformation, and interactions of this compound is essential for elucidating its biological functions and developing its applications. The integration of advanced analytical and computational techniques will be instrumental in achieving this comprehensive characterization.

Advanced Analytical Techniques:

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This powerful technique is crucial for the separation and sensitive detection of this compound and its metabolites from complex biological samples. nih.gov

Gas-Liquid Partition Chromatography: This method has been successfully used for the separation and determination of 2-amino-2-deoxy-D-glucose and 2-amino-2-deoxy-D-galactose in biological materials. nih.govcapes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is invaluable for determining the structure and conformation of this compound in solution, including its anomeric and conformational equilibria. nih.govmdpi.com

X-ray Crystallography: This technique provides precise information about the three-dimensional structure of this compound in the solid state, which can be correlated with its solution-state behavior and biological activity. mdpi.com

Computational Techniques:

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, stability, and reactivity of this compound. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with biological macromolecules, such as enzymes and receptors, in a dynamic environment. nih.gov

Docking and Computational Studies: These methods can predict the binding modes and affinities of this compound to target proteins, helping to identify potential biological targets and guide the design of new derivatives. nih.gov

Table 2: Analytical and Computational Techniques for the Characterization of this compound

| Technique | Information Provided |

| HPLC-MS/MS | Separation, identification, and quantification in complex mixtures |

| Gas-Liquid Chromatography | Separation and determination of volatile derivatives |

| NMR Spectroscopy | Solution-state structure, conformation, and dynamics |

| X-ray Crystallography | Solid-state three-dimensional structure |

| DFT Calculations | Electronic structure, stability, and reactivity |

| MD Simulations | Conformational dynamics and intermolecular interactions |

| Molecular Docking | Prediction of binding modes and affinities to biological targets |

Exploration of this compound in Glycomaterials and Bio-inspired Chemical Systems

Glycomaterials, which are materials containing carbohydrates, are a rapidly growing field with applications in biomedicine, biotechnology, and materials science. The unique structural features of this compound, particularly the presence of the amino group, make it an attractive building block for the development of novel glycomaterials and bio-inspired chemical systems.

Future research in this area could focus on:

Hydrogels and Biomaterials: The amino group of this compound can be readily modified to incorporate it into polymer backbones or to crosslink polymer chains, leading to the formation of hydrogels and other biomaterials with tunable properties. These materials could find applications in tissue engineering, drug delivery, and wound healing.

Bio-inspired Coatings and Surfaces: The ability of carbohydrates to participate in specific recognition events can be harnessed to create bio-inspired coatings for medical implants and devices. Surfaces modified with this compound could be designed to promote specific cell adhesion or to prevent biofilm formation.

Nanoparticle Functionalization: The conjugation of this compound to nanoparticles can enhance their biocompatibility, stability, and targeting capabilities. Such functionalized nanoparticles could be used for targeted drug delivery, bioimaging, and diagnostics.

Self-Assembled Systems: The amphiphilic nature of certain derivatives of this compound could be exploited to create self-assembling systems, such as micelles and vesicles, for the encapsulation and delivery of therapeutic agents.

The development of "nanozymes," which are nanomaterials with enzyme-like characteristics, is an exciting area of bio-inspired chemistry. rsc.org The incorporation of this compound into these systems could lead to novel catalysts with enhanced activity and specificity for applications in biosensing and environmental remediation.

Q & A

What criteria define a robust research question for investigating this compound in glycobiology?

- Methodological Answer : The question must:

- Specify variables (e.g., "How does this compound alter N-linked glycosylation efficiency in HepG2 cells?").

- Be falsifiable (e.g., "Does C2 amine protonation enhance membrane permeability?").

- Align with gaps in existing literature (e.g., unexplored roles in O-GlcNAcylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.